benzyl 2-amino-5-cyano-4-(3-furyl)-6-methyl-4H-thiopyran-3-carboxylate
Overview
Description
Benzyl 2-amino-5-cyano-4-(3-furyl)-6-methyl-4H-thiopyran-3-carboxylate is a complex organic compound that belongs to the class of thiopyrans. Thiopyrans are sulfur-containing heterocycles that have significant importance in medicinal chemistry due to their diverse biological activities. This compound, with its unique structural features, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-amino-5-cyano-4-(3-furyl)-6-methyl-4H-thiopyran-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include the following steps:
Formation of the thiopyran ring: This can be achieved through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.
Functional group modifications: Introduction of the amino, cyano, and carboxylate groups can be carried out through nucleophilic substitution, addition, or condensation reactions.
Furyl group attachment: The furyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-amino-5-cyano-4-(3-furyl)-6-methyl-4H-thiopyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the cyano group to an amine or the carboxylate group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions at the amino or furyl groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce primary amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Using it as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of benzyl 2-amino-5-cyano-4-(3-furyl)-6-methyl-4H-thiopyran-3-carboxylate would depend on its specific interactions with biological targets. Generally, it might involve:
Molecular targets: Binding to enzymes, receptors, or other proteins.
Pathways involved: Modulating signaling pathways, enzyme activity, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiopyran derivatives: Compounds with similar thiopyran rings but different substituents.
Furyl-containing compounds: Molecules with furyl groups attached to different cores.
Amino and cyano derivatives: Compounds with amino and cyano groups on different scaffolds.
Uniqueness
The uniqueness of benzyl 2-amino-5-cyano-4-(3-furyl)-6-methyl-4H-thiopyran-3-carboxylate lies in its specific combination of functional groups and structural features, which might confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
benzyl 2-amino-5-cyano-4-(furan-3-yl)-6-methyl-4H-thiopyran-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-12-15(9-20)16(14-7-8-23-11-14)17(18(21)25-12)19(22)24-10-13-5-3-2-4-6-13/h2-8,11,16H,10,21H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORMHOILXHNTOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(S1)N)C(=O)OCC2=CC=CC=C2)C3=COC=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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